1-[(4-Aminophenyl)amino]propan-2-OL 1-[(4-Aminophenyl)amino]propan-2-OL
Brand Name: Vulcanchem
CAS No.: 80467-77-2
VCID: VC16979259
InChI: InChI=1S/C9H14N2O/c1-7(12)6-11-9-4-2-8(10)3-5-9/h2-5,7,11-12H,6,10H2,1H3
SMILES:
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol

1-[(4-Aminophenyl)amino]propan-2-OL

CAS No.: 80467-77-2

Cat. No.: VC16979259

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Aminophenyl)amino]propan-2-OL - 80467-77-2

Specification

CAS No. 80467-77-2
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
IUPAC Name 1-(4-aminoanilino)propan-2-ol
Standard InChI InChI=1S/C9H14N2O/c1-7(12)6-11-9-4-2-8(10)3-5-9/h2-5,7,11-12H,6,10H2,1H3
Standard InChI Key XYAQUYKPDDPZHG-UHFFFAOYSA-N
Canonical SMILES CC(CNC1=CC=C(C=C1)N)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound 1-[(4-Aminophenyl)amino]propan-2-OL has the systematic IUPAC name 1-[(4-aminophenyl)amino]propan-2-ol. Its molecular formula is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol. The structure consists of a propan-2-ol backbone substituted with a 4-aminophenyl group via an amino linker.

PropertyValue
Molecular FormulaC₉H₁₃N₃O
Molecular Weight179.22 g/mol
IUPAC Name1-[(4-aminophenyl)amino]propan-2-ol
Canonical SMILESOC(C)CNC1=CC=C(C=C1)N

Stereochemical Considerations

Unlike its chiral analog (1S,2R)-1-amino-1-(4-aminophenyl)propan-2-ol, 1-[(4-aminophenyl)amino]propan-2-OL lacks stereocenters due to its symmetrical substitution pattern. This absence of chirality simplifies synthetic routes but may limit its utility in enantioselective applications.

Synthesis and Manufacturing

Key Synthetic Strategies

While no direct synthesis reports exist for 1-[(4-aminophenyl)amino]propan-2-OL, analogous compounds suggest viable pathways:

2.1.1 Reductive Amination
A plausible route involves reductive amination between 4-nitroaniline and propan-2-ol derivatives, followed by catalytic hydrogenation to reduce nitro groups to amines. This method mirrors protocols used in the production of (1S,2R)-1-amino-1-(4-aminophenyl)propan-2-ol, where palladium on charcoal facilitates selective reductions .

2.1.2 Protecting Group Strategies
Patent literature highlights the use of tert-butoxycarbonyl (Boc) groups to protect amines during multi-step syntheses . For example, temporary protection of the primary amine could prevent unwanted side reactions during hydroxyl group functionalization.

Industrial-Scale Production

Large-scale manufacturing would likely optimize parameters such as:

  • Temperature: 50–80°C for amination steps

  • Catalyst Loading: 5–10% palladium on carbon for hydrogenation

  • Reaction Time: 12–24 hours for complete conversion

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar functional groups:

  • Water Solubility: Moderate (estimated 10–50 mg/mL at 25°C) due to hydrogen-bonding capacity

  • Organic Solvents: Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO)

Stability studies of analogous amino alcohols indicate susceptibility to oxidation, necessitating storage under inert atmospheres.

Spectroscopic Data

Theoretical predictions based on structural analogs suggest:

  • IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N–H stretch) and 1050 cm⁻¹ (C–O stretch)

  • NMR (¹H): δ 1.2 (d, 3H, CH₃), δ 3.6 (m, 1H, CH), δ 6.7–7.2 (m, 4H, aromatic)

Applications in Pharmaceutical Chemistry

Biological Activity

The compound’s amino and hydroxyl groups enable interactions with biological targets, including:

  • Enzyme Inhibition: Potential as a kinase inhibitor via hydrogen bonding with ATP-binding pockets

  • Antimicrobial Properties: Structural similarity to amino alcohol-based antiseptics

Drug Intermediate Utility

1-[(4-Aminophenyl)amino]propan-2-OL could serve as a precursor for:

  • Antiviral Agents: Analogous to HIV protease inhibitors utilizing amino alcohol motifs

  • Anticancer Compounds: Functionalization to create targeted therapies

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